Cas no 890099-67-9 (3-Acetoxy-4'-iodobenzophenone)

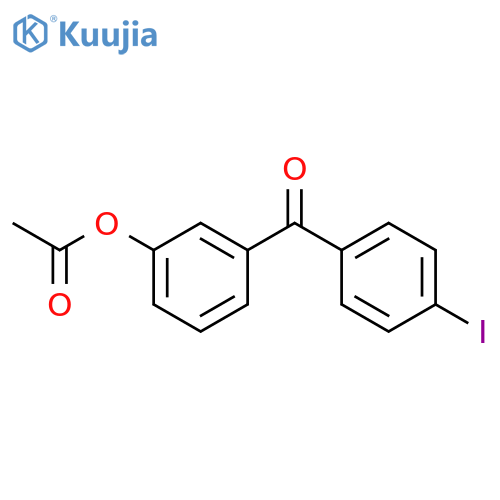

3-Acetoxy-4'-iodobenzophenone structure

商品名:3-Acetoxy-4'-iodobenzophenone

3-Acetoxy-4'-iodobenzophenone 化学的及び物理的性質

名前と識別子

-

- [3-(4-iodobenzoyl)phenyl] acetate

- 3-ACETOXY-4'-IODOBENZOPHENONE

- 3-(4-Iodobenzoyl)phenyl acetate

- MFCD07698886

- DTXSID80641637

- 890099-67-9

- AKOS016018181

- 3-Acetoxy-4'-iodobenzophenone

-

- MDL: MFCD07698886

- インチ: InChI=1S/C15H11IO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3

- InChIKey: XQKGBWRAJWQSRU-UHFFFAOYSA-N

- ほほえんだ: CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)I

計算された属性

- せいみつぶんしりょう: 365.97500

- どういたいしつりょう: 365.97529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.611

- ふってん: 448.5°C at 760 mmHg

- フラッシュポイント: 225.1°C

- 屈折率: 1.624

- PSA: 43.37000

- LogP: 3.44750

3-Acetoxy-4'-iodobenzophenone セキュリティ情報

3-Acetoxy-4'-iodobenzophenone 税関データ

- 税関コード:2915390090

- 税関データ:

中国税関コード:

2915390090概要:

2915390090.その他の酢酸エステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915390090。酢酸のエステル。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:5.5%. General tariff:30.0%

3-Acetoxy-4'-iodobenzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A087970-250mg |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | 250mg |

$ 290.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-2g |

3-(4-Iodobenzoyl)phenyl acetate |

890099-67-9 | 98% | 2g |

¥8330.00 | 2024-04-26 | |

| Fluorochem | 201784-2g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 2g |

£624.00 | 2022-03-01 | |

| A2B Chem LLC | AB91758-2g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 2g |

$737.00 | 2024-04-19 | |

| A2B Chem LLC | AB91758-5g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 5g |

$1288.00 | 2024-04-19 | |

| A2B Chem LLC | AB91758-1g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 1g |

$423.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650058-5g |

3-(4-Iodobenzoyl)phenyl acetate |

890099-67-9 | 98% | 5g |

¥14944.00 | 2024-04-26 | |

| Fluorochem | 201784-5g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 5g |

£1120.00 | 2022-03-01 | |

| TRC | A087970-500mg |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | 500mg |

$ 480.00 | 2022-06-08 | ||

| Fluorochem | 201784-1g |

3-Acetoxy-4'-iodobenzophenone |

890099-67-9 | >90% | 1g |

£340.00 | 2022-03-01 |

3-Acetoxy-4'-iodobenzophenone 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

890099-67-9 (3-Acetoxy-4'-iodobenzophenone) 関連製品

- 890099-50-0(4-Acetoxy-3'-iodobenzophenone)

- 890099-65-7(3-Acetoxy-3'-iodobenzophenone)

- 890099-63-5(3-Acetoxy-2'-iodobenzophenone)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量